molecular formula C24H40O3 B12552221 Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- CAS No. 143286-87-7

Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-

Cat. No.: B12552221
CAS No.: 143286-87-7
M. Wt: 376.6 g/mol
InChI Key: PJDDXOSKJJCJQW-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- is a chemical compound with the molecular formula C24H40O3 It is characterized by the presence of a hexadecyloxy group attached to a hydroxyphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- typically involves the alkylation of 4-hydroxyacetophenone with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized for scalability, often involving automated chromatography systems and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of 4-(hexadecyloxy)benzoic acid.

    Reduction: Formation of 1-[4-(hexadecyloxy)-2-hydroxyphenyl]ethanol.

    Substitution: Formation of 1-[4-(hexadecyloxy)-2-alkoxyphenyl]ethanone or 1-[4-(hexadecyloxy)-2-acetoxyphenyl]ethanone.

Scientific Research Applications

Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexadecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting membrane integrity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- can be compared with other similar compounds, such as:

    1-(4-(decyloxy)-2-hydroxyphenyl)ethanone: Similar structure but with a shorter alkyl chain, resulting in different physicochemical properties and biological activities.

    1-(4-hydroxyphenyl)ethanone: Lacks the alkoxy group, leading to reduced lipophilicity and different reactivity.

    1-(4-ethoxyphenyl)ethanone: Contains a shorter ethoxy group, affecting its solubility and interaction with biological targets.

Properties

CAS No.

143286-87-7

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

1-(4-hexadecoxy-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27-22-17-18-23(21(2)25)24(26)20-22/h17-18,20,26H,3-16,19H2,1-2H3

InChI Key

PJDDXOSKJJCJQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O

Origin of Product

United States

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